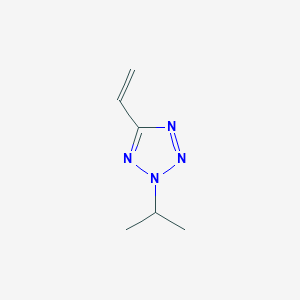

5-Ethenyl-2-(propan-2-yl)-2H-tetrazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

143918-69-8 |

|---|---|

Molekularformel |

C6H10N4 |

Molekulargewicht |

138.17 g/mol |

IUPAC-Name |

5-ethenyl-2-propan-2-yltetrazole |

InChI |

InChI=1S/C6H10N4/c1-4-6-7-9-10(8-6)5(2)3/h4-5H,1H2,2-3H3 |

InChI-Schlüssel |

ALUPAKHJDKXMJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1N=C(N=N1)C=C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole and Analogues

Strategies for 2-Substituted Tetrazole Core Synthesis

The formation of the 2,5-disubstituted tetrazole core is a critical aspect of the synthesis. Traditional alkylation of 5-substituted-1H-tetrazoles often yields a mixture of N1 and N2 isomers, necessitating challenging separation processes. jst.go.jp Consequently, methods that favor the formation of the desired N2-substituted isomer are of significant interest in synthetic chemistry.

Achieving regioselective alkylation at the N2 position of the tetrazole ring is a significant synthetic hurdle. Direct alkylation methods often result in mixtures of 1,5- and 2,5-disubstituted isomers. jst.go.jp However, advanced methods have been developed to overcome this lack of selectivity.

One effective strategy is the cobalt-catalyzed intermolecular hydroamination of non-activated olefins with 5-substituted tetrazoles. jst.go.jp This method allows for the exclusive formation of 2,5-disubstituted tetrazoles under mild conditions, avoiding the formation of the 1,5-isomer. jst.go.jp The use of olefins as alkylating agents is advantageous due to their abundance and the high atom economy of the transformation. jst.go.jp

Another powerful technique involves the diazotization of aliphatic amines. Research has demonstrated that sterically hindered amines, such as isopropylamine (B41738), can react with 5-substituted-1H-tetrazoles to afford the desired 2,5-disubstituted product in good yields, with the N1,5-isomer not being observed due to steric hindrance. acs.org This approach provides a direct and highly regioselective route to N2-isopropyl tetrazoles.

The most fundamental and widely used method for constructing the tetrazole ring itself is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source. nih.govyoutube.comresearchgate.net This reaction forms a 5-substituted-1H-tetrazole, which serves as a key precursor for subsequent N-alkylation. researchgate.net The process involves the addition of an azide across the carbon-nitrogen triple bond of the nitrile to form the aromatic heterocyclic ring. youtube.com

The reaction can be promoted by various catalysts to improve efficiency and yield. Both Brønsted and Lewis acids are commonly employed to activate the nitrile. youtube.com For instance, silica (B1680970) sulfuric acid has been shown to be an effective heterogeneous catalyst for the reaction between nitriles and sodium azide, providing a series of 5-substituted 1H-tetrazoles in high yields (72%-95%). nih.gov Transition metal catalysts have also been developed. A cobalt(II) complex with a tetradentate ligand efficiently catalyzes the cycloaddition, proceeding through an isolable cobalt(II)-diazido intermediate and yielding the desired tetrazoles in near-quantitative yields for many substrates. nih.govacs.org

Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst System | Azide Source | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| Silica Sulfuric Acid | Sodium Azide | DMF | - | 72-95% | nih.gov |

| Cobalt(II) Complex | Sodium Azide | Methanol (B129727) | Reflux | Near Quantitative | nih.govacs.org |

| Ammonium (B1175870) Chloride | Sodium Azide | DMF | Heat | ~22% (Crude) | youtube.com |

| Bipyridinium Salt | Sodium Azide | Ethylene Glycol | 80 °C | High (e.g., 98%) | chemicalbook.com |

A particularly innovative and regioselective method for synthesizing 2,5-disubstituted tetrazoles involves the alkylation of 5-substituted-1H-tetrazoles via the diazotization of aliphatic amines. organic-chemistry.orgresearchgate.netnih.gov This approach preferentially yields the 2,5-disubstituted isomer over the 1,5-isomer. acs.orgorganic-chemistry.org The reaction proceeds by generating diazonium intermediates from primary amines using an organic nitrite (B80452) reagent, which then react with the tetrazole anion. acs.orgorganic-chemistry.org

The reaction conditions have been optimized, with 1,3-(2,2-dimethyl)propanedinitrite being a preferred nitrite source and ethyl acetate (B1210297) as the solvent, demonstrating good selectivity and tolerance for various functional groups. acs.orgorganic-chemistry.org This method has been successfully applied to a wide range of aryl, heteroaryl, and alkyl-substituted tetrazoles and various aliphatic amines, including sterically hindered ones like isopropylamine. acs.org A significant advancement of this methodology is its incorporation into a one-pot, multicomponent reaction that combines the initial nitrile cycloaddition with the subsequent alkylation, streamlining the synthetic process. acs.orgorganic-chemistry.org

Table 2: Yields of 2,5-Disubstituted Tetrazoles via Diazotization of Aliphatic Amines

| 5-Substituent | Amine | Product | Yield (2,5-isomer) | Reference |

|---|---|---|---|---|

| Phenyl | Methylamine | 2-Methyl-5-phenyl-2H-tetrazole | 72% | acs.org |

| Phenyl | Isopropylamine | 2-Isopropyl-5-phenyl-2H-tetrazole | Good | acs.org |

| Phenyl | Benzylamine | 2-Benzyl-5-phenyl-2H-tetrazole | 71% | acs.org |

| Phenyl | Adamantylamine | 2-Adamantyl-5-phenyl-2H-tetrazole | 59% | acs.org |

| 4-Chlorothiophene | Benzylamine | 2-Benzyl-5-(4-chlorothiophen-2-yl)-2H-tetrazole | Good | acs.org |

| Hydroxymethyl | Benzylamine | (2-Benzyl-2H-tetrazol-5-yl)methanol | 74% | acs.org |

Introduction of the Ethenyl (Vinyl) Moiety at the 5-Position

To synthesize the target molecule, an ethenyl (vinyl) group must be present at the C5 position of the tetrazole ring. This can be achieved by either starting with a vinyl-containing precursor or by forming the vinyl group on a pre-existing tetrazole ring.

A direct and convergent approach to installing the 5-vinyl group is to use acrylonitrile (B1666552) (vinyl cyanide) as the nitrile component in the [3+2] cycloaddition reaction described previously (Section 2.1.2). Reacting acrylonitrile with an azide source, such as sodium azide in the presence of a suitable catalyst or promoter (e.g., ammonium chloride or a Lewis acid), would directly yield 5-vinyl-1H-tetrazole. youtube.com This intermediate, which already contains the required C5 substituent, can then undergo regioselective N2-alkylation with an isopropyl precursor using a method like the diazotization of isopropylamine (Section 2.1.3) to furnish the final product, 5-Ethenyl-2-(propan-2-yl)-2H-tetrazole.

An alternative strategy involves creating the vinyl group via an elimination reaction on a tetrazole that has a suitable leaving group at the 5-position. This multi-step approach begins with the synthesis of a tetrazole with a precursor group, such as a 5-(2-haloethyl) or 5-(β-aminoethyl) substituent.

For a 5-(2-haloethyl)tetrazole, a dehydrohalogenation reaction can be induced by treatment with a strong base in an E2 elimination mechanism to form the carbon-carbon double bond. youtube.com

Alternatively, a known synthesis of 5-vinyl-1H-tetrazole proceeds from 5-(β-dimethylaminoethyl)tetrazole. mdpi.com This intermediate is subjected to exhaustive alkylation (e.g., with methyl iodide) to create a quaternary ammonium salt, which then undergoes a Hofmann elimination upon treatment with a base to yield 5-vinyl-1H-tetrazole. mdpi.com This product can then be N2-alkylated as described in previous sections.

Functionalization of Existing Tetrazole Rings for Ethenyl Group Incorporation

One of the primary strategies for synthesizing 2,5-disubstituted tetrazoles involves a two-step process: formation of a 5-substituted-1H-tetrazole followed by N-alkylation.

To incorporate the ethenyl (vinyl) group at the C5 position, one could start from a suitable precursor like acrylonitrile. The [3+2] cycloaddition of sodium azide with vinyl nitriles, catalyzed by zinc salts in water, provides a direct and environmentally safer route to 5-vinyl-1H-tetrazole. organic-chemistry.org This method avoids the need for hazardous hydrazoic acid and offers broad applicability. organic-chemistry.org An alternative synthesis of 5-vinyl-1H-tetrazole involves the base-induced elimination of HCl from 5-(1-chloroethyl)tetrazole. mdpi.com

Once 5-vinyl-1H-tetrazole is obtained, the subsequent introduction of the isopropyl group at the N2 position is achieved via N-alkylation. The alkylation of 5-substituted-1H-tetrazoles with alkylating agents typically produces a mixture of N1 and N2 isomers. rsc.orgmdpi.com However, the regioselectivity can be controlled to favor the desired 2,5-disubstituted product. Studies have shown that the reaction of 5-substituted tetrazoles with tertiary alcohols, such as tert-butanol (B103910) (structurally similar to isopropanol (B130326) in terms of steric hindrance at the reaction center), in the presence of boron trifluoride etherate (BF₃·Et₂O), can yield 2-alkyl-5-R-tetrazoles with high regioselectivity. epa.gov Another approach is the cobalt-catalyzed hydroamination of alkenes with 5-substituted tetrazoles, which exclusively yields 2,5-disubstituted tetrazoles under mild conditions. jst.go.jp

A plausible pathway for the target compound is the N-alkylation of 5-vinyl-1H-tetrazole with an isopropyl halide (e.g., 2-bromopropane) or isopropanol under optimized conditions to selectively yield this compound. The separation of N1 and N2 isomers, if formed, is typically achieved by chromatography.

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, also represent a powerful tool for functionalizing tetrazole rings. mdpi.com For instance, a pre-formed 2-isopropyl-5-halo-2H-tetrazole could be coupled with a vinylating agent like vinylboronic acid or vinyltributylstannane to install the ethenyl group.

Multi-Component Reaction (MCR) Strategies for Tetrazole Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity, making them a cornerstone of modern green chemistry. researchgate.netbeilstein-journals.org For tetrazole synthesis, the Ugi and Passerini reactions are particularly prominent. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry. In its tetrazole variation (Ugi-azide reaction), an aldehyde or ketone, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, TMSN₃) react to form a 1,5-disubstituted tetrazole. nih.govnih.gov The reaction proceeds through an intermediate nitrilium ion, which is trapped by the azide to form the tetrazole ring. nih.gov The use of N-Boc-protected hydrazine (B178648) in the Ugi tetrazole reaction, followed by deprotection, has been shown to produce highly substituted 5-(hydrazinomethyl)tetrazoles in good yields. organic-chemistry.org

The Passerini three-component reaction (PT-3CR) typically involves an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a safe surrogate like TMSN₃) to yield 5-(α-hydroxyalkyl)tetrazoles. nih.gov This catalyst-free reaction can be accelerated by sonication and is applicable to a wide range of aldehydes and isocyanides. nih.gov

To synthesize this compound, one could theoretically adapt the Ugi-azide reaction. A hypothetical combination of reactants could include:

Oxo component: Acrolein (propenal), to provide the ethenyl group.

Amine: Isopropylamine, to introduce the propan-2-yl group.

Isocyanide: A suitable isocyanide, such as tert-butyl isocyanide.

Azide source: Trimethylsilyl azide (TMSN₃).

This combination would be expected to generate the desired 2,5-disubstituted tetrazole scaffold in a single, convergent step. The versatility of the Ugi reaction allows for a broad scope of substrates, suggesting this pathway is feasible. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions and Yields for "this compound" Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the target product while minimizing reaction times and side products. For the synthesis of 2,5-disubstituted tetrazoles, key parameters to consider include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

While specific optimization data for this compound is not available, studies on analogous systems provide valuable insights. For example, the copper-catalyzed N-arylation of 5-substituted-1H-tetrazoles with boronic acids has been systematically optimized. rsc.orgnih.govresearchgate.net These studies serve as an excellent model for optimizing the N-isopropylation step.

Table 1: Model Optimization of N-Arylation of 5-Phenyltetrazole with p-Tolylboronic Acid This table is based on data for an analogous N-arylation reaction and serves as a model for optimizing the synthesis of N-alkylated tetrazoles.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cu₂O (5) | - | DMSO | 100 | 12 | 85 |

| 2 | CuO (10) | - | DMF | 100 | 12 | 82 |

| 3 | Cu(OAc)₂ (10) | Pyridine | CH₃CN | 80 | 24 | 65 |

| 4 | Cu₂O (5) | - | Toluene | 100 | 12 | <10 |

| 5 | Cu₂O (5) | - | Dioxane | 100 | 12 | <5 |

| 6 | Cu₂O (10) | - | DMSO | 80 | 12 | 75 |

| 7 | Cu₂O (5) | - | DMSO | 120 | 8 | 84 |

Data adapted from studies on copper-catalyzed N-arylation reactions. rsc.orgresearchgate.net

The data indicates that polar aprotic solvents like DMSO and DMF are highly effective, while the choice of copper catalyst and temperature significantly impacts the yield. For the target synthesis, a similar matrix of experiments would be conducted, varying the isopropyl source (e.g., 2-bromopropane, isopropanol), base (e.g., K₂CO₃, Cs₂CO₃), solvent, and temperature to maximize the yield of the N2 isomer.

For MCR strategies, optimization often involves adjusting the solvent system and concentration. For instance, some Ugi reactions perform best in methanol or trifluoroethanol, while certain Passerini reactions are faster in apolar solvents or biphasic systems like methanol:water. nih.govbeilstein-journals.orgnih.gov

Principles of Sustainable Synthesis in Tetrazole Chemistry

The principles of green chemistry are increasingly guiding synthetic strategies in all areas of chemical research, including tetrazole synthesis. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Key sustainable practices in tetrazole chemistry include:

Use of Safer Reagents: A primary concern in tetrazole synthesis has been the use of highly toxic and potentially explosive reagents like hydrazoic acid (HN₃) and heavy metal azides. nih.gov Modern methods prioritize safer azide sources like sodium azide in combination with a Lewis acid catalyst, or trimethylsilyl azide (TMSN₃). organic-chemistry.orgnih.gov

Catalysis over Stoichiometric Reagents: The development of catalytic systems, such as the use of copper rsc.orgnih.govresearchgate.net or cobalt jst.go.jp catalysts for N-alkylation or C-N coupling reactions, is a core principle of green chemistry. Catalysts reduce waste by enabling reactions with smaller quantities of reagents and under milder conditions.

Atom Economy: Multi-component reactions like the Ugi and Passerini reactions are inherently atom-economical, as most or all atoms of the starting materials are incorporated into the final product, minimizing waste. nih.gov

Use of Greener Solvents: Traditional syntheses often relied on volatile or toxic organic solvents. A significant advancement has been the development of reactions that proceed in environmentally benign solvents like water or under solvent-free conditions. organic-chemistry.orgmdpi.com The reaction of nitriles with sodium azide catalyzed by zinc salts in water is a prime example of this approach. organic-chemistry.org

By integrating these principles, the synthesis of this compound and its analogues can be designed to be not only efficient but also environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. For 5-Ethenyl-2-(propan-2-yl)-2H-tetrazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC, HSQC) NMR experiments, alongside ¹⁵N NMR, provides an unambiguous depiction of its atomic connectivity and chemical environment.

¹H-NMR Analysis of Ethenyl and Isopropyl Proton Environments

The ¹H-NMR spectrum of this compound reveals the characteristic signals corresponding to the protons of the ethenyl and isopropyl groups. The isopropyl moiety is expected to present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The ethenyl (vinyl) group protons typically appear as a system of three distinct signals in the olefinic region of the spectrum, exhibiting complex splitting patterns due to geminal and cis/trans couplings.

A detailed analysis of a related compound, 5-vinyl-1H-tetrazole, shows the vinyl protons in the range of δ 5.80-6.86 ppm. mdpi.com For the title compound, the isopropyl methine proton would likely appear further downfield due to the deshielding effect of the nitrogen-rich tetrazole ring.

¹³C-NMR Analysis of Carbon Skeleton and Substituent Effects

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Key signals include the carbon of the tetrazole ring (C5), the two carbons of the ethenyl group, and the two distinct carbons of the isopropyl group. The chemical shift of the C5 carbon is particularly diagnostic of the substitution pattern on the tetrazole ring. In 2,5-disubstituted tetrazoles, this carbon signal is typically observed in the range of 160-165 ppm. uni-muenchen.de The carbons of the vinyl group are expected around 120-130 ppm, while the isopropyl carbons will be found in the aliphatic region of the spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) for Connectivity

Two-dimensional NMR techniques such as HMBC and HSQC are indispensable for confirming the connectivity between protons and carbons. HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the unambiguous assignment of the protonated carbons in the ethenyl and isopropyl groups.

¹⁵N-NMR for Tetrazole Ring Nitrogen Environments

Given the presence of four nitrogen atoms in the tetrazole ring, ¹⁵N-NMR spectroscopy offers profound insight into the electronic environment of the heterocyclic core. The chemical shifts of the nitrogen atoms are highly sensitive to the nature and position of the substituents. In substituted tetrazoles, the nitrogen chemical shifts can vary over a wide range. acs.orgacs.org For a 2-substituted tetrazole, distinct signals would be expected for the N1, N3, and N4 atoms, with the N2 atom being a quaternary nitrogen. The specific chemical shifts would be influenced by the electronic effects of the isopropyl and ethenyl groups.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups present in the molecule.

The FT-IR spectrum is anticipated to show characteristic absorption bands for the C=C stretching of the ethenyl group, typically around 1640 cm⁻¹. The C-H stretching vibrations of the vinyl and isopropyl groups would appear in the 2850-3100 cm⁻¹ region. Vibrations associated with the tetrazole ring itself are also expected, often appearing as a series of bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds. Therefore, the C=C stretching of the vinyl group is expected to produce a strong signal in the Raman spectrum. spectroscopyonline.com The symmetric vibrations of the tetrazole ring may also be more prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the molecular formula.

A characteristic fragmentation pathway for many tetrazole derivatives involves the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. uni-muenchen.de This would result in a significant peak at [M-28]⁺. Subsequent fragmentation of the isopropyl and ethenyl substituents would lead to other characteristic fragment ions, providing further corroboration of the proposed structure. For instance, the loss of a methyl group from the isopropyl substituent (a peak at [M-15]⁺) or the fragmentation of the vinyl group could be anticipated.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Experimental determination of the three-dimensional atomic arrangement of this compound in the solid state through single-crystal X-ray diffraction has not been reported in published literature. Such a study would be essential to definitively elucidate the following:

Solid-State Conformation: The precise bond lengths, bond angles, and torsion (dihedral) angles of the molecule in its crystalline form. This would reveal the planarity or non-planarity of the tetrazole ring in relation to the ethenyl and propan-2-yl substituents.

Intermolecular Interactions: The specific types and geometries of non-covalent interactions that govern the packing of molecules in the crystal lattice. These could include van der Waals forces, dipole-dipole interactions, or potential weak hydrogen bonds involving the nitrogen atoms of the tetrazole ring or the vinyl group.

Without experimental crystallographic data, any discussion of the solid-state structure remains theoretical. While data for related structures containing the 2-isopropyl-2H-tetrazole moiety exist, they cannot be used to accurately describe the specific packing and conformational properties of this compound.

Further research, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, is required to generate the data for the tables and the detailed structural discussion intended for this section.

Computational and Theoretical Investigations of 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole

Quantum Chemical Calculations (DFT) for Electronic Structure, Geometry, and Energetic Properties

Quantum chemical calculations, especially using Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic characteristics of tetrazole derivatives. researchgate.net Methods such as B3LYP, often paired with extensive basis sets like 6-311++G**, are frequently used to perform geometry optimizations and predict energetic and electronic properties. acs.orgacs.org These calculations provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.

Electronic Structure and Geometry: DFT calculations are employed to determine the equilibrium geometry of 5-Ethenyl-2-(propan-2-yl)-2H-tetrazole, predicting key bond lengths, bond angles, and dihedral angles. For the tetrazole ring itself, calculations on related structures show typical N-N bond lengths ranging from 1.31 to 1.35 Å and C-N bonds between 1.33 and 1.38 Å. The geometry is influenced by the electronic nature of the substituents. The ethenyl group at the C5 position and the propan-2-yl group at the N2 position will have specific orientations relative to the tetrazole ring to minimize steric hindrance and optimize electronic interactions.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A larger gap generally implies higher stability. The dipole moment and molecular electrostatic potential (MEP) map can also be generated, revealing the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.netaminer.org

Energetic Properties: Theoretical methods are used to calculate important energetic properties, including the heat of formation (HOF). researchgate.netnih.gov HOF values are often determined using isodesmic reactions, a computational strategy that helps to minimize errors by ensuring a similar bonding environment on both sides of the reaction. Due to their high nitrogen content and inherent stability, tetrazole derivatives are recognized as high-energy materials, and their HOF is a key parameter in this context. nih.govmdpi.com DFT calculations consistently show that the 2H-tetrazole tautomer is energetically more stable than the 1H form in the gas phase. acs.orgacs.org

| Property | Typical Calculated Value/Range | Methodology Example |

|---|---|---|

| HOMO-LUMO Energy Gap (Egap) | 4.6 - 5.0 eV | DFT/B3LYP nih.govacs.org |

| Heat of Formation (HOF) (gas phase) | ~327 kJ/mol (for parent 2H-tetrazole) | ab initio MO calculations nih.govnist.gov |

| Dipole Moment | Varies with substituents | Semiempirical SCF MO capes.gov.br |

| N-N Bond Length (ring) | 1.31 - 1.35 Å | X-ray Diffraction & DFT |

| C-N Bond Length (ring) | 1.33 - 1.38 Å | X-ray Diffraction & DFT |

Conformational Analysis and Tautomerism Studies of 2H-Tetrazole Derivatives

The structural flexibility and the potential for tautomerism are critical aspects of tetrazole chemistry, both of which are extensively studied using computational methods.

Tautomerism: The tetrazole ring can exist in two primary tautomeric forms: 1H- and 2H-tetrazole. researchgate.net For 5-substituted tetrazoles, the substituent at the C5 position allows for equilibrium between the 1H and 2H forms. However, in 2,5-disubstituted tetrazoles like this compound, the propan-2-yl group at the N2 position locks the molecule into the 2H form, preventing tautomerization to a 1H isomer.

Computational studies consistently demonstrate that for most C5-substituted tetrazoles, the 2H-tautomer is the more stable form in the gas phase. acs.orgacs.orgacs.org DFT calculations have established that the energy of the 2H-tautomer is typically lower than that of the corresponding 1H-tautomer. acs.orgnih.gov The energy difference is influenced by the nature of the substituent at the C5 position. acs.org The greater stability of the 2H-isomer is a key factor in its prevalence in many chemical and biological systems. ijsr.netiosrjournals.org

Conformational Analysis: For this compound, conformational analysis involves studying the rotation around the single bonds connecting the ethenyl and propan-2-yl groups to the tetrazole ring. Quantum chemical calculations can map the potential energy surface as a function of the relevant dihedral angles. This analysis identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them. Understanding the preferred conformation is essential as the molecule's shape influences its physical properties and how it interacts with other molecules.

| Substituent at C5 | Relative Energy (E1H - E2H) (kcal/mol) | Computational Method |

|---|---|---|

| -H (parent tetrazole) | ~2 kcal/mol | B3LYP/6-31G iosrjournals.org |

| -NH2 | 2.67 kcal/mol | MP2/6-311G** nih.gov |

| -CN | 6.1 kcal/mol | DFT acs.org |

| -NO2 | 0.2 kcal/mol | DFT acs.org |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a static state (in the gas phase or an implicit solvent), molecular dynamics (MD) simulations provide a view of their dynamic behavior over time. acs.org MD simulations are used to study the motion of atoms and molecules, making them ideal for investigating the behavior of this compound in a condensed phase, such as in a solvent. nih.gov

Using force fields like OPLS (Optimized Potentials for Liquid Simulations) or COMPASS, MD simulations can model the interactions between the tetrazole derivative and surrounding solvent molecules (e.g., water). nih.govacs.org These simulations can reveal how the solvent organizes around the solute and can be used to calculate properties like the solvation free energy.

Key insights from MD simulations include:

Conformational Dynamics: Observing how the molecule's conformation changes over time in solution.

Solvent Interactions: Identifying stable hydrogen bonds or other non-covalent interactions between the tetrazole derivative and solvent molecules. The nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. nih.gov

Stability: Assessing the stability of the molecule's structure in a given environment. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the stability of the ligand within a system over the simulation time. acs.org

Such simulations are particularly valuable in medicinal chemistry for studying how a ligand like a tetrazole derivative might behave in the active site of a biological target. nih.govnih.gov

Aromaticity Indices and Delocalization Energy Calculations within the Tetrazole Ring

The stability and chemical properties of the tetrazole ring are intrinsically linked to its aromaticity. mdpi.com Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. Several computational indices are used to quantify the degree of aromaticity.

Aromaticity Indices:

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an optimal value for an aromatic system. Studies on C5-substituted tetrazoles show that 2H-tautomers generally have higher HOMA values than 1H-tautomers, indicating greater aromatic character. iosrjournals.org

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion measures the magnetic shielding at the center of the ring. A more negative NICS value typically corresponds to stronger aromaticity. Calculations consistently predict that 2H-isomers possess higher (more negative) NICS values, supporting their enhanced aromaticity. ijsr.net

Bird Index (I5): This index is derived from the variation of bond orders in five-membered rings. acs.org

Delocalization Energy: The stability of the aromatic ring is due to the delocalization of its π-electrons over the entire ring system. Natural Bond Orbital (NBO) analysis is a computational technique used to study electron delocalization. acs.orgnih.gov It evaluates the interactions between filled and empty orbitals, providing a quantitative measure of delocalization energy. For tetrazoles, NBO analysis reveals significant electron density transfer from the lone pair of one nitrogen atom to the π* antibonding orbitals of the ring, which is a hallmark of π-electron delocalization. acs.orgnih.gov This delocalization is a key factor in the energetic preference for the 2H-tautomer. acs.org

| Aromaticity Index | 1H-Tautomer (Typical Value) | 2H-Tautomer (Typical Value) | Indication |

|---|---|---|---|

| HOMA | ~0.92 | ~0.98 | 2H is more aromatic iosrjournals.org |

| NICS(1) | Less negative | More negative (~-14 ppm) | 2H is more aromatic ijsr.net |

| Bird Index (I5) | Lower value | Higher value | 2H is more aromatic acs.org |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks observed in experimental FT-IR and Raman spectra. pnrjournal.com By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign specific vibrational modes to the observed bands. researchgate.net For example, characteristic stretching vibrations for the tetrazole ring (N=N, C=N) and the substituent groups (C=C of ethenyl, C-H of propan-2-yl) can be identified. A good agreement between the calculated and observed spectra provides strong evidence that the computationally determined geometry is accurate. pnrjournal.comresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C) can also be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted chemical shifts are then compared to experimental NMR data. For tetrazole derivatives, calculations can help assign the signals for the carbon and hydrogen atoms in the ethenyl and propan-2-yl groups, as well as the C5 carbon of the tetrazole ring. pnrjournal.com The chemical shift of the C5 carbon, for instance, is sensitive to the electronic environment and can be accurately predicted. pnrjournal.com

This synergy between computational prediction and experimental measurement is a powerful approach for the structural elucidation of new compounds like this compound.

Chemical Reactivity and Transformation Studies of 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole

Reactions Involving the Ethenyl (Vinyl) Group

The vinyl group attached to the C5 position of the tetrazole ring is susceptible to a range of addition and substitution reactions typical of alkenes. The electron-withdrawing nature of the 2-isopropyl-2H-tetrazol-5-yl group activates the double bond, influencing its reactivity in polymerization, cycloaddition, and other transformations.

Cycloaddition Reactions (e.g., [3+2] cycloadditions, Diels-Alder)

The ethenyl group of 5-ethenyl-2-(propan-2-yl)-2H-tetrazole can participate in cycloaddition reactions, serving as a two-pi electron component (dienophile or dipolarophile). These reactions are powerful tools for the construction of complex cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions: While specific examples involving this compound are not detailed in the available literature, the activated nature of the vinyl group suggests it can react with 1,3-dipoles. For instance, upon photochemical activation, 2,5-disubstituted tetrazoles can form highly reactive nitrilimine intermediates which can undergo cycloaddition with alkenes. nih.gov This hints at the potential for intramolecular cycloadditions if a suitable dipolar precursor can be generated elsewhere in the molecule. More generally, dipolar cycloadditions are a common method for synthesizing five-membered heterocyclic rings. libretexts.org

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In this context, this compound would act as the dienophile. The reactivity in a Diels-Alder reaction is generally enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.com Given that the tetrazole ring is electron-withdrawing, it is expected to activate the vinyl group for reactions with electron-rich dienes.

Although no specific Diels-Alder reactions of this compound were found, studies on structurally similar compounds, such as N-acyl-5-vinyl-2,3-dihydro-4-pyridones, demonstrate that the vinyl group in conjugation with a heterocyclic system readily undergoes Diels-Alder cyclization with various dienophiles to form novel polycyclic structures. nih.gov These reactions often proceed with high diastereoselectivity. nih.gov It is therefore highly probable that this compound would react similarly with a range of dienes to produce substituted cyclohexene (B86901) derivatives fused to the tetrazole ring system. The intramolecular version of the Diels-Alder reaction is also a powerful tool for constructing bicyclic systems. masterorganicchemistry.com

Hydrogenation and Halogenation of the Ethenyl Moiety

Standard alkene transformations such as hydrogenation and halogenation are expected to proceed readily on the ethenyl group of this compound.

Hydrogenation: Catalytic hydrogenation of the vinyl group would lead to the formation of 5-ethyl-2-(propan-2-yl)-2H-tetrazole. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. While no specific studies on the hydrogenation of this particular compound were found, the hydrogenation of vinyl groups is a well-established and generally high-yielding transformation. For instance, heterogeneous cinchona-modified Pt-catalyzed hydrogenation has been used for the asymmetric synthesis of related heterocyclic structures. rsc.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the ethenyl group is an expected reaction, which would yield the corresponding 5-(1,2-dihaloethyl)-2-(propan-2-yl)-2H-tetrazole. This type of electrophilic addition is a classic reaction of alkenes. iitk.ac.in The reaction of bromine with an alkene is a common test for unsaturation. iitk.ac.in Halogenation can be a useful step for further functionalization of the side chain.

Olefination and Arylation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful methods for forming new carbon-carbon bonds at the vinyl group.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a vinyl compound with an aryl or vinyl halide. wikipedia.org In the case of this compound, it could react with various aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to yield substituted styrenyl or dienyl tetrazoles. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for extending the carbon framework attached to the tetrazole ring. iitk.ac.in The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Suzuki Reaction: The Suzuki-Miyaura coupling is another important palladium-catalyzed reaction that couples a vinyl boronic acid or ester with an aryl or vinyl halide. mdpi.com While this would typically involve converting the vinyltetrazole to a vinylboronic acid derivative first, an alternative approach is the coupling of a vinyl halide with a boronic acid. Syntheses of vinyl-substituted polypyridyl ligands have been achieved through the Suzuki-Miyaura cross-coupling of bromopolypyridines with potassium vinyltrifluoroborate, showcasing the utility of this reaction for introducing vinyl groups. nih.gov Conversely, if a halo-substituted tetrazole were used, it could be coupled with a vinylboronic acid. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com

Reactions at the Tetrazole Ring Nitrogen Atoms (N-Alkylation, N-Acylation)

The tetrazole ring itself is a site of reactivity, particularly at the nitrogen atoms. While this compound is already N-substituted, further reactions at the other nitrogen atoms are conceivable, though less common. More relevant is the discussion of how the isopropyl group was introduced, which pertains to the regioselectivity of N-substitution on the parent 5-ethenyl-1H-tetrazole.

Regioselectivity in N-Substitutions

The synthesis of this compound from 5-ethenyl-1H-tetrazole involves an N-alkylation step. The regioselectivity of this alkylation is a critical aspect of tetrazole chemistry. The tetrazole anion can be alkylated at either the N1 or N2 positions, leading to two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole.

Numerous studies have shown that in the alkylation of 5-substituted-1H-tetrazoles, the formation of the 2,5-disubstituted isomer is often favored. rsc.orgresearchgate.net This preference is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions (solvent, base, temperature). While steric hindrance from the electrophile plays a role, it is not the sole determining factor. rsc.org The mechanism of the nucleophilic substitution (Sₙ1 vs. Sₙ2) can also influence the regioselectivity. rsc.org For example, the alkylation of 5-substituted tetrazoles via the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted products. rsc.orgacs.org

In the context of synthesizing this compound, the use of an isopropylating agent on 5-ethenyltetrazole would be expected to yield a mixture of the N1 and N2 isomers, with the N2 isomer (the target compound) likely being the major product under many conditions. The two regioisomers, 1,5- and 2,5-disubstituted tetrazoles, can typically be distinguished by ¹³C NMR spectroscopy, as the signal for the C5 carbon of the tetrazole ring is significantly deshielded in the 2,5-isomer compared to the 1,5-isomer. mdpi.com

While N-acylation of 2,5-disubstituted tetrazoles is not a commonly reported reaction, the unreactivity of the remaining nitrogen atoms in the ring towards acylation under standard conditions can be inferred. The lone pairs of the N3 and N4 atoms are part of the aromatic sextet, making them less nucleophilic.

Table 2: General Regioselectivity in the Alkylation of 5-Substituted-1H-Tetrazoles

| Alkylating Agent | Reaction Conditions | Major Product | Minor Product |

|---|---|---|---|

| Alkyl Halides | Basic conditions | 2,5-disubstituted | 1,5-disubstituted |

Stability and Decomposition Pathways (Thermal, Photochemical)

The stability of the tetrazole ring is a critical aspect of its chemistry, with both thermal and photochemical routes leading to its decomposition. While specific studies on this compound are not extensively documented in publicly available literature, the behavior of analogous 2,5-disubstituted tetrazoles provides significant insight into its likely stability profile.

Thermal Stability

The tetrazole ring is known for its high positive enthalpy of formation, which leads to the release of a significant amount of energy and gaseous products, primarily molecular nitrogen (N₂), upon decomposition. mdpi.comnih.gov This property makes tetrazole derivatives valuable as energetic materials. nih.gov The thermal stability of 2,5-disubstituted tetrazoles is influenced by the nature of the substituents at the C5 and N2 positions. Generally, these compounds exhibit considerable thermal stability, often up to temperatures of 150°C or higher. For instance, studies on 2-adamantyl-5-aryl-2H-tetrazoles indicate they are thermally stable up to approximately 150°C. nih.gov The presence of electron-withdrawing groups on the tetrazole ring can lower the decomposition temperature. nih.gov

The decomposition of the tetrazole ring is typically an exothermic process that occurs at elevated temperatures, often in the range of 190–300°C for various derivatives. nih.gov The primary decomposition pathway involves the cleavage of the N-N bonds within the ring, leading to the extrusion of molecular nitrogen. nih.gov This process can result in the formation of highly reactive intermediates such as nitrilimines, which can then undergo further reactions. wikipedia.org In some cases, the decomposition of complex tetrazole derivatives at high temperatures (270-300°C) can also produce other gaseous products like hydrogen cyanide (HCN) and hydrazoic acid (HN₃).

Interactive Data Table: Thermal Decomposition of Analogous Tetrazole Compounds

| Compound Class | Decomposition Temperature (°C) | Key Decomposition Products | Citation |

| General Tetrazoles | 190 - 240 | N₂, Isonitriles | nih.gov |

| 2-Adamantyl-5-aryl-2H-tetrazoles | >150 | N₂ | nih.gov |

| Complex Azobi-tetrazole | 270 - 300 | N₂, HCN, HN₃ |

Photochemical Stability

The photochemical decomposition of tetrazoles also proceeds via cleavage of the heterocyclic ring, resulting in a variety of photoproducts. mdpi.com Upon UV irradiation, unsubstituted tetrazole has been shown to extrude N₂ and form intermediates including nitrilimine, diazomethane, and ultimately cyanamide (B42294) or carbodiimide. mdpi.com The specific photoproducts generated from substituted tetrazoles are highly dependent on the nature and structure of the substituents attached to the ring. mdpi.com The presence of labile hydrogen atoms, either on the ring or on the substituents, can introduce additional complexity and open up secondary photochemical reaction channels. mdpi.com For this compound, it can be postulated that UV irradiation would lead to the cleavage of the tetrazole ring. The ethenyl and propan-2-yl groups would likely influence the subsequent reaction pathways of the resulting reactive intermediates.

Functional Group Interconversions on the Propan-2-yl Group

Research literature providing specific examples of functional group interconversions on the 2-(propan-2-yl) group of this compound is scarce. However, based on general principles of organic chemistry and reactions of similar N-alkyl substituents on other heterocyclic systems, several plausible transformations can be proposed. The propan-2-yl group, being an alkyl substituent, could potentially undergo oxidation or halogenation reactions, provided that the conditions are controlled to avoid degradation of the tetrazole or ethenyl moieties.

Proposed Oxidation Reactions

Oxidation of the tertiary carbon of the isopropyl group could potentially lead to the formation of a hydroxyl group, converting the 2-(propan-2-yl) substituent into a 2-(2-hydroxypropan-2-yl) group. Such transformations are known for alkyl groups on other aromatic systems. For example, the oxidation of 2-hydroxyethyl groups attached to pyrazole (B372694) rings to the corresponding carboxylic acids has been demonstrated electrochemically. While this involves a primary alcohol, it suggests that oxidation of alkyl substituents on azole rings is feasible. The oxidation of isopropyl alcohol itself is known to produce acetone (B3395972) through various advanced oxidation processes. By analogy, a strong oxidizing agent might convert the 2-(propan-2-yl) group into a 2-acetonyl group, although this would require cleavage of a C-C bond and is less direct.

Proposed Halogenation Reactions

Free radical halogenation could potentially introduce a halogen atom onto the propan-2-yl group. This would likely occur at the tertiary carbon, which is the most susceptible to radical abstraction, to form a 2-(2-halo-propan-2-yl) derivative. Such a reaction would require careful selection of reagents and conditions to prevent unwanted side reactions with the ethenyl group or the tetrazole ring.

It must be emphasized that these proposed reactions are hypothetical and require experimental validation for the specific compound this compound.

Metal Coordination and Ligand Chemistry of the Tetrazole Ring

The nitrogen-rich tetrazole ring is an effective metal chelator, and its derivatives are widely used as ligands in coordination chemistry. nih.govarkat-usa.orgacs.org The 2,5-disubstituted tetrazoles, such as this compound, typically coordinate to metal ions through the lone pair of electrons on the N4 nitrogen atom of the heterocycle. arkat-usa.org The basicity of the N2-substituted tetrazoles is slightly lower than their N1-substituted isomers, but they readily form stable coordination complexes with a variety of transition metals. arkat-usa.org

The coordination can lead to the formation of discrete metal complexes or extended coordination polymers, depending on the metal ion, the counter-ion, and the specific tetrazole ligand used. arkat-usa.org For instance, reactions of 2-substituted tetrazoles with metal salts like Zn(ClO₄)₂, FeCl₂, CuCl₂, PdCl₂, and PtCl₂ have been shown to yield coordination compounds where the tetrazole ligand binds to the metal center. arkat-usa.org In these complexes, the metal center can adopt various geometries, such as an elongated octahedron in the case of a bis-(2-methyltetrazole)dichlorocopper(II) complex. arkat-usa.org

The ethenyl group at the C5 position of this compound could also potentially participate in coordination to a metal center, possibly leading to bridging modes or the formation of polynuclear complexes. However, coordination primarily through the N4 atom of the tetrazole ring is the most commonly observed and expected behavior for this class of ligands. arkat-usa.org

Interactive Data Table: Metal Coordination with 2,5-Disubstituted Tetrazoles

| Metal Ion | Typical Coordination Site | Resulting Structure | Citation |

| Zn(II) | N4 atom | Coordination Polymer | arkat-usa.org |

| Fe(II) | N4 atom | Coordination Polymer | arkat-usa.org |

| Cu(II) | N4 atom | Mononuclear Complex (Octahedral) | arkat-usa.org |

| Pd(II) | N4 atom | Mononuclear Complex | arkat-usa.org |

| Pt(II) | N4 atom | Mononuclear Complex | arkat-usa.org |

Synthesis and Characterization of Derivatives and Analogues of 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole

Systematic Modification of the Ethenyl Group (e.g., Chain Length, Substitutions)

Modification of the C5-alkenyl substituent on the 2-alkyl-2H-tetrazole core is a key strategy for fine-tuning the molecule's properties. This can be achieved by altering the length of the alkenyl chain or by introducing various substituents onto the vinyl group itself.

Chain Length Modification:

The synthesis of 5-alkenyltetrazoles with varying chain lengths, such as allyl (three-carbon chain) or longer analogues, allows for the exploration of steric and electronic effects on the molecule's stability and reactivity. While direct comparisons of a homologous series (vinyl, allyl, butenyl, etc.) on a 2-isopropyl-2H-tetrazole core are not commonly reported, studies on related systems provide insight. For instance, the synthesis and properties of 1-allyl-5H-tetrazole have been compared to its 1-vinyl counterpart in the context of energetic coordination compounds. researchgate.net This research demonstrates that extending the alkenyl chain from vinyl to allyl can significantly influence the resulting coordination complexes' thermal stability and energetic performance. researchgate.net These synthetic approaches typically involve the cycloaddition of a corresponding alkenyl nitrile with an azide (B81097) source, followed by N-alkylation.

Substitutions on the Ethenyl Group:

The double bond of the 5-ethenyl group serves as a reactive handle for introducing a wide array of functional groups via established chemical transformations. The Palladium-catalyzed Mizoroki-Heck reaction is a prominent method for this purpose. iitk.ac.inwikipedia.org This reaction facilitates the coupling of the 5-vinyltetrazole with aryl or vinyl halides, effectively creating a C-C bond and substituting one of the vinyl hydrogens with a larger group.

For example, the Heck reaction has been successfully applied to N-methyl-5-vinyltetrazoles, coupling them with aryl iodides to produce various 5-styryltetrazole derivatives. This demonstrates that the vinyl group on the tetrazole ring is a viable substrate for such cross-coupling reactions, opening a pathway to a diverse range of analogues with extended conjugation and varied electronic properties. Although specific data for the 2-propan-2-yl analogue is scarce, the principles are directly transferable.

Systematic Modification of the Propan-2-yl Group (e.g., Other Alkyl Groups, Functionalization)

Research has described the synthesis of several 2-alkyl-5-vinyltetrazole monomers, including 2-methyl-, 2-ethyl-, 2-isopropyl-, and 2-tert-butyl-5-vinyltetrazole. researchgate.net These compounds are typically synthesized by the alkylation of 5-vinyltetrazole with the corresponding alkyl halide. The reaction conditions, such as the choice of base and solvent, are critical for controlling the outcome, particularly the ratio of N-1 to N-2 alkylated isomers. The study of these monomers revealed that the size and nature of the N-2 alkyl substituent did not significantly impact the reactivity of the vinyl group in radical copolymerization processes. researchgate.net

The table below summarizes the synthesis of various 2-alkyl-5-vinyltetrazoles, highlighting the systematic modification of the N-2 substituent.

Further functionalization of the alkyl group, for instance, by introducing hydroxyl or other reactive groups, can be achieved by using appropriately substituted alkylating agents in the synthesis. This approach adds another layer of molecular diversity, enabling the creation of derivatives with tailored physicochemical properties.

Diversification of Substitutions on the Tetrazole Ring

Diversifying the substituent at the 5-position of the tetrazole ring, while retaining the N-2 propan-2-yl group, allows for the exploration of a wide chemical space. This involves replacing the ethenyl group with various other functionalities, such as different alkyl, aryl, or functionalized groups.

The general synthesis of 2,5-disubstituted tetrazoles is well-established and can be achieved through several regioselective methods. researchgate.net One common approach is the alkylation of a pre-formed 5-substituted-1H-tetrazole. For example, to synthesize analogues of the target compound, one could start with 5-methyltetrazole, 5-phenyltetrazole, or 5-(chloromethyl)tetrazole and alkylate it with an isopropyl halide. The conditions of this alkylation are critical for ensuring the desired N-2 substitution over the N-1 position, a challenge further explored in section 6.4.

Another powerful method is the [3+2] cycloaddition of nitriles with azides. thieme.de More advanced one-pot procedures have also been developed, such as the copper-catalyzed aerobic oxidative cross-coupling of N-H free tetrazoles with boronic acids, which offers a green and efficient route to 2,5-disubstituted tetrazoles. These methods allow for the introduction of a vast array of aryl and heteroaryl groups at the 5-position.

The table below illustrates potential analogues that could be synthesized by replacing the ethenyl group with other substituents, based on known synthetic methods for 2,5-disubstituted tetrazoles.

Regioisomeric Studies of Related Tetrazole Derivatives (1,5- vs 2,5-disubstituted)

A fundamental challenge in the synthesis of disubstituted tetrazoles via N-alkylation of 5-substituted-1H-tetrazoles is controlling the regioselectivity. The tetrazolate anion, formed upon deprotonation, has two nucleophilic nitrogen atoms (N-1 and N-2), leading to the potential formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products.

The ratio of these isomers is influenced by several factors, including the steric bulk of the substituent at the C-5 position, the nature of the alkylating agent, the solvent, and the reaction temperature. thieme-connect.de

Steric Effects: Bulky substituents at the C-5 position tend to favor the formation of the 2,5-isomer, as the N-2 position is sterically less hindered than the N-1 position.

Electronic Effects: Electron-withdrawing groups at the C-5 position often favor the formation of the 2,5-isomer.

Reaction Conditions: High temperatures generally favor the formation of the thermodynamically more stable 2,5-isomer. The choice of solvent and base can also significantly alter the isomeric ratio. organic-chemistry.org

For instance, the alkylation of 5-vinyltetrazole with methyl iodide in the presence of triethylamine (B128534) results in a nearly 1:1 mixture of 1-methyl-5-vinyltetrazole (B14707628) and 2-methyl-5-vinyltetrazole. researchgate.net However, regioselective methods have been developed. A one-pot procedure using 1,2-dibromoethane (B42909) and triethylamine has been reported to selectively produce 5-substituted 2-vinyl-2H-tetrazoles. researchgate.net Similarly, the reaction of 5-aryl-NH-tetrazoles with the bulky alcohol, adamantan-1-ol, in sulfuric acid proceeds regioselectively to yield the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. acs.org

The distinct electronic environments of the two isomers lead to clear differences in their spectroscopic signatures, particularly in ¹H and ¹³C NMR spectra, which allows for their unambiguous identification.

Potential Applications and Materials Science Perspectives of 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole

Role as a Monomer in Polymer Chemistry for Advanced Materials

5-Ethenyl-2-(propan-2-yl)-2H-tetrazole is a versatile monomer used in polymer chemistry to create advanced materials with tailored properties. Its unique chemical structure, featuring a vinyl group for polymerization and a tetrazole ring, allows for the synthesis of polymers with controlled architectures and specific functionalities.

The presence of the ethenyl (vinyl) group in this compound enables its participation in various polymerization reactions, including chain-growth polymerization. msu.edu This allows for the creation of macromolecules with defined structures. msu.edu The isopropyl group on the tetrazole ring influences the polymer's solubility and thermal properties. By carefully selecting polymerization techniques, such as controlled radical polymerization, it is possible to synthesize polymers with predictable molecular weights and low polydispersity, leading to materials with consistent and reproducible properties.

Polymers incorporating tetrazole moieties are of significant interest for applications in proton conductive membranes and polymer electrolytes. The nitrogen-rich tetrazole ring can participate in proton transport, making these materials suitable for use in fuel cells and batteries.

Recent research has highlighted the potential of tetrazole-functionalized polymers in alkaline ion-solvating polymer electrolytes. nih.gov For instance, a poly(arylene alkylene) functionalized with tetrazole pendants demonstrated promising ion conductivity when equilibrated in aqueous potassium hydroxide. nih.gov The deprotonation of the acidic tetrazole pendants forms potassium tetrazolides, which facilitate ion transport. nih.gov Such membranes have shown potential in alkaline water electrolysis, achieving significant current densities. nih.gov

Furthermore, tetrazole-based materials are being explored for the development of stable and efficient solid polymer electrolytes. researchgate.net The inherent properties of the tetrazole group can contribute to a wider electrochemical stability window and good ionic conductivity, which are crucial for high-voltage lithium batteries. researchgate.net

Integration into Energetic Materials and Propellant Compositions

The high nitrogen content and positive enthalpy of formation of tetrazole-based compounds make them attractive candidates for energetic materials and propellant formulations. researchgate.net

This compound possesses a high nitrogen content due to the four nitrogen atoms in the tetrazole ring. High-nitrogen compounds are known to release a large amount of energy upon decomposition, primarily through the formation of stable dinitrogen gas (N₂). researchgate.net This characteristic contributes to a high enthalpy of formation, a key indicator of the energetic potential of a material. The energy released during the decomposition of these materials makes them suitable for applications in explosives and propellants. researchgate.netpurdue.edu

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀N₄ |

| Molecular Weight | 138.17 g/mol nih.gov |

| Nitrogen Content | High |

| Enthalpy of Formation | Positive |

Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The tetrazole ring in this compound can act as a ligand, coordinating with metal ions to form coordination complexes and metal-organic frameworks (MOFs). scielo.br The nitrogen atoms of the tetrazole ring are excellent donors for metal coordination. nih.gov

The versatility of tetrazole-based ligands allows for the construction of MOFs with diverse topologies and functionalities. berkeley.edursc.org These materials are investigated for various applications, including gas storage, separation, and catalysis. rsc.org The specific structure and properties of the resulting coordination compounds are influenced by the coordination geometry of the metal center and the nature of the ligand. scielo.br For instance, the use of bifunctional tetrazole-carboxylate ligands has led to the synthesis of coordination polymers with interesting luminescent properties. researchgate.netresearchgate.net

Application as a Building Block in Complex Organic Synthesis

Beyond its use in polymerization and coordination chemistry, this compound serves as a valuable building block in more complex organic syntheses. The tetrazole moiety is considered a bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and lipophilicity. beilstein-journals.orgnih.gov

The vinyl group provides a reactive handle for a variety of organic transformations, allowing for the introduction of the tetrazole unit into larger, more complex molecules. nih.gov This makes it a useful synthon for creating libraries of compounds for drug discovery and other applications. researchgate.netresearchgate.net The ability to incorporate this tetrazole derivative into multicomponent reactions further expands its utility in generating molecular diversity. beilstein-journals.orgresearchgate.net

Scaffolds for Chemical Libraries (excluding biological activity/medicinal claims)

There is no available research that specifically describes the use of this compound as a foundational scaffold for the synthesis of chemical libraries. While the tetrazole ring system itself is a well-known scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for carboxylic acids, specific studies detailing the utility of the 5-ethenyl and 2-propan-2-yl substituted variant in the context of non-biological chemical library generation are not present in the reviewed literature. The vinyl group at the 5-position and the isopropyl group at the 2-position would theoretically offer pathways for further chemical modification, a key feature for library development, but no published work has explored this for the specified compound.

Corrosion Inhibition Properties

No experimental or theoretical studies detailing the corrosion inhibition properties of this compound have been found. Tetrazole derivatives are often investigated as corrosion inhibitors for various metals and alloys, such as steel and copper, in acidic or chloride-containing media. researchgate.netresearchgate.net Their effectiveness is generally attributed to the presence of multiple nitrogen atoms in the heterocyclic ring, which can coordinate with metal surfaces, and the potential for forming a protective film. However, research specifically evaluating the performance of this compound, including data on inhibition efficiency, adsorption isotherms, or electrochemical behavior, is not available.

Due to the absence of specific data for "this compound," no data tables can be generated.

Future Research Directions and Emerging Trends in 5 Ethenyl 2 Propan 2 Yl 2h Tetrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research concerning 5-Ethenyl-2-(propan-2-yl)-2H-tetrazole will likely prioritize methodologies that are not only efficient but also environmentally benign. While traditional methods for tetrazole synthesis exist, emerging trends focus on green chemistry principles to reduce waste, avoid hazardous reagents, and improve atom economy.

Key research thrusts include the adaptation of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules like tetrazoles in a single step from simple precursors, thereby minimizing intermediate separation and purification steps. nih.govnih.gov The use of nanocatalysts, such as those based on magnetic nanoparticles or other solid supports, offers a pathway to efficient, reusable, and easily separable catalytic systems for tetrazole synthesis. rsc.orgscielo.org.za These catalysts have shown promise in promoting the requisite cycloaddition reactions under milder conditions than conventional methods. rsc.org Furthermore, exploring alternative energy sources like microwave irradiation or ultrasonication could dramatically shorten reaction times and improve yields. nih.gov The development of protocols using green solvents, such as water or ionic liquids, will also be crucial in reducing the environmental footprint of synthesizing this and related tetrazole derivatives. scielo.org.za

Table 1: Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Key Advantages | Potential Application to Target Compound |

|---|---|---|

| Nanocatalysis (e.g., supported TiCl₄, magnetic Fe₃O₄) | High efficiency, catalyst reusability, mild reaction conditions, simple work-up. rsc.orgscielo.org.za | Catalyzing the [3+2] cycloaddition of an isopropyl azide (B81097) precursor with vinyl cyanide. |

| Multicomponent Reactions (MCRs) | Step and atom economy, reduced waste, molecular diversity from simple building blocks. nih.govnih.gov | Designing a one-pot reaction involving an isopropyl amine, an ethenyl-containing component, and an azide source. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, uniform heating. nih.gov | Accelerating the formation of the tetrazole ring, potentially under solvent-free conditions. |

| Green Solvents (e.g., Water, Ionic Liquids) | Reduced environmental impact, enhanced safety, potential for unique reactivity. scielo.org.za | Replacing traditional volatile organic solvents like DMF in the key cycloaddition step. |

Exploration of Advanced Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for confirming the static structure of this compound chemistryjournals.netnih.govnih.gov, future research must employ advanced methods to understand its dynamic behavior. These dynamics, including conformational changes and reactivity, are critical for designing functional materials.

Variable-Temperature (VT) NMR spectroscopy is a powerful tool for studying molecular dynamics in solution. ox.ac.uk For this compound, VT-NMR could be used to investigate the rotational barrier around the N-C bond of the isopropyl group and the C-C bond of the ethenyl group. This can reveal the presence of different stable conformers and provide thermodynamic data about their interconversion, which influences how the molecule packs in a solid state or interacts in a polymer chain. ox.ac.uknih.gov

Time-resolved spectroscopy , which includes techniques like transient absorption (TA) and time-resolved infrared (TR-IR) spectroscopy, allows for the study of ultrafast processes initiated by a pulse of light. wikipedia.orgacs.org These methods can monitor the formation and decay of excited states and reactive intermediates on timescales from femtoseconds to milliseconds. wikipedia.orgresearchgate.net Applying these techniques could elucidate the photochemical reactivity of the ethenyl group, providing insights into light-induced polymerization or addition reactions.

Furthermore, in-situ spectroscopy (e.g., operando IR or Raman) can monitor the chemical transformations of the molecule under realistic reaction conditions. youtube.com This would be invaluable for studying the mechanism of polymerization of the ethenyl group in real-time, identifying intermediates, and optimizing reaction kinetics for material synthesis. youtube.com

Table 2: Advanced Characterization Techniques for Dynamic Processes

| Technique | Dynamic Process to Investigate | Anticipated Insight |

|---|---|---|

| Variable-Temperature (VT) NMR | Conformational exchange (rotational barriers). ox.ac.uknih.gov | Quantification of energy barriers between rotamers; understanding steric effects on molecular shape. |

| Time-Resolved Spectroscopy (TA, TR-IR) | Photochemical reactions, excited-state decay. wikipedia.orgacs.org | Mechanism of photo-initiated polymerization; lifetime and nature of excited states. |

| In-situ/Operando Spectroscopy | Polymerization kinetics, reaction mechanisms. youtube.com | Real-time monitoring of monomer consumption and polymer formation; identification of catalytic intermediates. |

Elucidation of Structure-Property Relationships for Rational Materials Design

A central theme of future research will be to establish clear links between the molecular structure of this compound and its macroscopic properties. Understanding these relationships is the cornerstone of rational materials design.

The ethenyl group is the primary functional handle for polymerization. Its reactivity will dictate the feasibility of creating novel nitrogen-rich polymers. The properties of these resulting polymers—such as thermal stability, solubility, and mechanical strength—will be directly influenced by the molecular weight and architecture achieved during polymerization. This group also offers a site for post-polymerization modification, allowing for the tuning of material properties.

The propan-2-yl group exerts significant steric and electronic influence. Its bulkiness can disrupt intermolecular packing, potentially leading to materials with lower crystallinity and density but increased solubility in organic solvents. Electronically, as an electron-donating group, it subtly modifies the electronic character of the tetrazole ring, which can affect its stability and coordination properties.

The 2H-tetrazole ring itself is a critical determinant of the compound's properties. Being a 2,5-disubstituted tetrazole, it acts as a bioisostere for a cis-amide bond, a feature that is highly relevant in medicinal chemistry. nih.gov Its exceptionally high nitrogen content contributes to a high positive heat of formation, a key characteristic for energetic materials. acs.org Furthermore, the tetrazole ring is known for its high metabolic stability and its ability to participate in hydrogen bonding and coordination chemistry through its nitrogen atoms. chemistryjournals.net

Table 3: Structure-Property Relationship Analysis

| Structural Feature | Associated Properties | Implications for Materials Design |

|---|---|---|

| Ethenyl (Vinyl) Group | Reactivity in polymerization; site for chemical addition. acs.org | Enables synthesis of novel polymers; allows for post-functionalization to tune material properties. |

| Propan-2-yl (Isopropyl) Group | Steric bulk, lipophilicity, solubility. | Influences polymer morphology, solubility, and crystal packing of the monomer. |

| 2H-Tetrazole Ring | High nitrogen content, high heat of formation, metabolic stability, coordination ability. nih.govacs.org | Potential for high-energy materials, development of stable biomaterials, and metal-organic frameworks. |

Expanding Applications in Green Chemistry and Sustainable Technologies

The unique combination of a reactive vinyl group and a high-nitrogen heterocyclic core positions this compound as a promising building block for sustainable technologies.

A primary application lies in the development of nitrogen-rich polymers . These materials are of great interest as high-performance binders for energetic formulations or as gas-generating agents for applications like automotive airbags. Upon decomposition, they predominantly yield environmentally benign nitrogen gas (N₂), making them a greener alternative to materials that produce more hazardous byproducts. nih.govacs.org

Furthermore, the compound can serve as a monomer for creating functional polymers and materials . For example, polymers derived from this monomer could be explored for use in gas separation membranes, where the tetrazole moieties could offer selective interactions with specific gases. The tetrazole nitrogens also provide potential coordination sites for metal ions, opening avenues for creating novel polymer-based catalysts or sensors.

Computational Design and Prediction of New Derivatives with Desired Properties

Computational chemistry provides a powerful, time- and resource-efficient toolkit to guide the experimental exploration of this compound and its derivatives. nih.gov

Density Functional Theory (DFT) can be employed to predict fundamental properties such as molecular geometry, electronic structure, vibrational frequencies, and heat of formation. researchgate.nettandfonline.com These calculations can help rationalize the compound's stability and reactivity and predict the properties of yet-to-be-synthesized derivatives. For instance, DFT can be used to screen different substituents on the tetrazole ring to predict their impact on energetic performance. researchgate.netcdnsciencepub.com

Molecular Docking and Molecular Dynamics (MD) simulations are invaluable for predicting how the molecule or polymers derived from it might interact with other systems. nih.gov For example, MD simulations could be used to model the bulk properties of a poly(this compound) chain, predicting its glass transition temperature, mechanical properties, and conformational preferences.

By creating virtual libraries of derivatives and using Quantitative Structure-Property Relationship (QSPR) models, researchers can rapidly screen for candidates with optimized properties—be it for high-energy materials, specialty polymers, or even potential bioactive compounds—before committing to laboratory synthesis. nih.govresearchgate.net

Table 4: Computational Approaches for Designing Novel Derivatives

| Computational Method | Predicted Properties | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Geometry, heat of formation, electronic structure, reaction pathways. nih.govresearchgate.net | Assessing stability and energetic properties of new derivatives; understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Bulk material properties (e.g., density, glass transition temp.), conformational analysis. nih.gov | Predicting the physical properties of polymers made from the monomer. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical or biological properties. researchgate.net | High-throughput screening of virtual libraries to identify derivatives with desired characteristics. |

| Molecular Docking | Binding modes and affinities to biological targets or material surfaces. nih.gov | Exploring potential bioactivity or interactions with other materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.